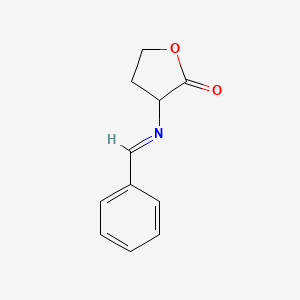
4-Ethyl-2-methylbenzoic acid methyl ester
Descripción general
Descripción
4-Ethyl-2-methylbenzoic acid methyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group substituted with ethyl and methyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methylbenzoic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of methyl 4-ethyl-2-methylbenzoate often involves continuous flow processes. These processes use automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
Oxidation: 4-ethyl-2-methylbenzoic acid.
Reduction: 4-ethyl-2-methylbenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methylbenzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-ethyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Similar structure but lacks the ethyl and additional methyl groups.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-methylbenzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
4-Ethyl-2-methylbenzoic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both ethyl and methyl groups on the aromatic ring can affect its chemical properties and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
methyl 4-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
MLTRJZKFATULQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)




![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)




![2-Methyl-4-[(2-nitrophenyl)amino]-2-butanol](/img/structure/B8546702.png)


